molecular formula C10H9N3O2 B3347435 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- CAS No. 135307-51-6

1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Cat. No.: B3347435
CAS No.: 135307-51-6
M. Wt: 203.2 g/mol
InChI Key: CIQJUXNZDPOIJQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is a heterocyclic aromatic organic compound It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a nitro group at the fourth position and a 2-methylphenyl group at the first position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- can be synthesized through several methods. One common approach involves the condensation of 2-methylphenylamine with glyoxal in the presence of ammonium acetate, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the fourth position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Reduction: 1H-Imidazole, 1-(2-methylphenyl)-4-amino-.

    Oxidation: 1H-Imidazole, 1-(2-methylphenyl)-4-nitroso-.

Scientific Research Applications

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-phenyl-4-nitro-
  • 1H-Imidazole, 1-(2-chlorophenyl)-4-nitro-
  • 1H-Imidazole, 1-(4-methylphenyl)-4-nitro-

Comparison: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity Compared to 1H-Imidazole, 1-phenyl-4-nitro-, the methyl group can enhance lipophilicity and potentially improve membrane permeability

Properties

IUPAC Name

1-(2-methylphenyl)-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJUXNZDPOIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356659
Record name 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135307-51-6
Record name 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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